Ac-RYYRIK-NH2

Description

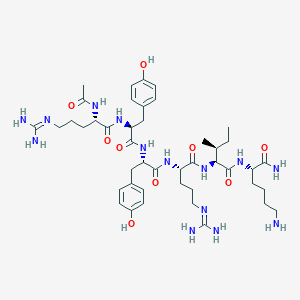

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBBVZGQADABSU-RERZDIOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70N14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dualistic Function of Ac-RYYRIK-NH2: A Technical Guide for Researchers

An In-depth Technical Guide on the NOP Receptor Ligand Ac-RYYRIK-NH2 for Researchers, Scientists, and Drug Development Professionals.

This compound is a synthetic hexapeptide that has garnered significant interest in the field of opioid research due to its complex and context-dependent interaction with the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. This technical guide provides a comprehensive overview of the function of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Function and Mechanism of Action

This compound is a high-affinity ligand for the NOP receptor, a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[1][2] Its pharmacological profile is notably dualistic, exhibiting antagonist properties in in vitro functional assays while demonstrating agonist activity in vivo.[1][2] This complex behavior makes it a valuable tool for dissecting the signaling pathways and physiological roles of the NOP receptor.

-

In Vitro Antagonist/Partial Agonist Activity: In isolated cell and tissue preparations, this compound typically behaves as a competitive antagonist or a low-efficacy partial agonist.[1][3] It has been shown to antagonize the effects of the endogenous NOP receptor agonist, N/OFQ, in assays measuring G protein activation and second messenger modulation.[1] Specifically, it competitively inhibits N/OFQ-stimulated [³⁵S]GTPγS binding in rat brain membranes.[3][]

-

In Vivo Agonist Activity: In contrast to its in vitro profile, when administered to living organisms, this compound displays potent agonist-like effects.[2] A notable example is its ability to inhibit locomotor activity in mice, an effect that mimics the action of N/OFQ.[2][5]

This discrepancy between in vitro and in vivo activity is a critical consideration for researchers and is thought to be related to factors such as receptor reserve and signaling efficiency in different biological environments.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound from published studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Preparation | Radioligand | Kᵢ (nM) | Reference |

| NOP (ORL1) | Rat Frontal Cortex | [³H]nociceptin | 1.5 | [1][2] |

| NOP (ORL1) | CHO cells expressing rat NOP | [³H]nociceptin | Not specified, but high affinity | [1] |

Table 2: Functional Activity of this compound in In Vitro Assays

| Assay | Tissue/Cell Preparation | Measured Effect | Efficacy (Eₘₐₓ) | pA₂ | Reference |

| [³⁵S]GTPγS Binding | Rat Frontal Cortex | Partial Agonist | 44% (relative to nociceptin) | 9.13 | [1] |

| [³⁵S]GTPγS Binding | CHO cells expressing rat NOP | Partial Agonist | 115% (relative to nociceptin) | - | [1] |

| cAMP Production | CHO cells expressing rat NOP | Inhibition (Partial Agonist) | 49% inhibition | - | [1] |

| Electrically Evoked Contractions | Rat Vas Deferens | Inhibition (Partial Agonist) | 54% inhibition | - | [1] |

| Electrically Evoked Contractions | Rat Anococcygeus | Inhibition (Partial Agonist) | 37% inhibition | 8.69 | [1] |

Signaling Pathway of the NOP Receptor

This compound exerts its effects by binding to the NOP receptor, which is a Gi/o-coupled GPCR. The canonical signaling pathway initiated by NOP receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: NOP Receptor Signaling Pathway. (Max Width: 760px)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the NOP receptor.

Materials:

-

Receptor Source: Membranes from rat frontal cortex or Chinese Hamster Ovary (CHO) cells stably expressing the NOP receptor.

-

Radioligand: [³H]nociceptin.

-

Non-specific Binding Control: High concentration of unlabeled nociceptin.

-

Test Compound: this compound at various concentrations.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Cocktail.

Procedure:

-

Prepare membrane homogenates from the receptor source.

-

In a 96-well plate, add the incubation buffer, a fixed concentration of [³H]nociceptin, and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled nociceptin.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for a Competitive Radioligand Binding Assay. (Max Width: 760px)

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the NOP receptor in response to ligand binding.

Materials:

-

Receptor Source: Rat brain membranes or membranes from cells expressing the NOP receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: Nociceptin (for stimulation).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: To ensure G proteins are in their inactive state at the start of the assay.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Pre-incubate the membrane preparation with GDP in the assay buffer.

-

Add the test compound (this compound) or the agonist (nociceptin) to the reaction mixture.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the filter-bound radioactivity by scintillation counting.

-

To assess antagonist activity, pre-incubate the membranes with this compound before adding the agonist (nociceptin).

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.

Materials:

-

Cells: CHO cells stably expressing the NOP receptor.

-

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

-

Test Compound: this compound.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell Culture Reagents.

Procedure:

-

Plate the CHO-NOP cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

A decrease in forskolin-stimulated cAMP levels indicates Gi/o-mediated inhibition of adenylyl cyclase.

Conclusion

This compound is a multifaceted pharmacological tool with a complex profile of activity at the NOP receptor. Its high binding affinity and its ability to act as a partial agonist or antagonist in vitro and an agonist in vivo make it an invaluable probe for investigating the intricacies of NOP receptor signaling and its physiological consequences. A thorough understanding of its dualistic nature and the experimental context is crucial for the accurate interpretation of research findings and for its application in drug development. While its effects on cardiomyocyte chronotropy and locomotor activity have been reported, detailed experimental protocols for these specific assays with this compound are less commonly available in the literature. Researchers are encouraged to consult the primary literature for further details on specific experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ac-RYYRIK-NH2: A Technical Guide to its NOP Receptor Binding Affinity and Functional Modulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and functional activity of the synthetic hexapeptide, Ac-RYYRIK-NH2, at the Nociceptin/Orphanin FQ (NOP) receptor. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the NOP receptor system.

Introduction

The NOP receptor, a member of the opioid receptor family, and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), are implicated in a wide array of physiological and pathological processes, including pain, anxiety, depression, and substance abuse. This compound is a high-affinity synthetic peptide ligand for the NOP receptor that has been characterized as a tool compound for studying this system. Its unique pharmacological profile, exhibiting both antagonistic and agonistic properties depending on the biological context, makes it a subject of significant interest.[1]

Quantitative Data on NOP Receptor Interaction

The binding affinity and functional potency of this compound at the NOP receptor have been determined through various in vitro assays. The following table summarizes the key quantitative data.

| Compound | Assay Type | Receptor/System | Parameter | Value | Reference |

| This compound | Radioligand Binding | Mouse NOP (CHO cells) | Ki | 1.5 nM | |

| This compound | Radioligand Binding | Rat Brain Membranes | KD | 0.3 nM | [2] |

| This compound | [35S]GTPγS Binding | Rat Brain Membranes | pA2 | 8.18 (Schild constant 6.58 nM) | [2] |

Note: The observed variability in binding affinity (Ki vs. KD) may be attributed to differences in the experimental systems, such as the use of a recombinant receptor in a cell line versus native receptors in brain tissue.[2]

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Beyond cAMP modulation, NOP receptor activation also leads to the regulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.[4]

NOP Receptor Signaling Pathway

Experimental Protocols

Radioligand Competition Binding Assay

This protocol details the methodology for determining the binding affinity (Ki) of this compound for the NOP receptor using a competitive radioligand binding assay.

Radioligand Binding Assay Workflow

Materials and Reagents:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or rat brain tissue.[5]

-

Radioligand: [3H]-Nociceptin.[3]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-hNOP cells or rat brain tissue in ice-cold buffer and prepare a membrane suspension. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of [3H]-Nociceptin (typically at or below its KD).

-

Increasing concentrations of this compound.

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled Nociceptin.

-

Initiate the binding reaction by adding the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

[35S]GTPγS Functional Assay

This protocol describes a method to assess the functional activity of this compound at the NOP receptor by measuring G protein activation.

[³⁵S]GTPγS Binding Assay Workflow

Materials and Reagents:

-

Receptor Source: Membranes from CHO-hNOP cells or rat brain.[7]

-

Radioligand: [35S]GTPγS.[7]

-

Test Compound: this compound.

-

Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[7]

-

GDP (Guanosine 5'-diphosphate). [7]

-

Unlabeled GTPγS.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare NOP receptor-containing membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer containing GDP.

-

Increasing concentrations of this compound.

-

For basal binding, add vehicle.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Membrane suspension.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15-30 minutes).[8]

-

Initiation and Incubation: Initiate the reaction by adding [35S]GTPγS. Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.[8]

-

Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.

-

Quantification: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific [35S]GTPγS binding. Plot the percentage stimulation over basal as a function of the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy). For antagonist characterization, perform the assay in the presence of a fixed concentration of a NOP agonist and increasing concentrations of this compound to determine the pA2 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the NOP receptor system. Its high binding affinity and complex functional profile as a partial agonist/antagonist necessitate careful experimental design and interpretation of results. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the NOP receptor.

References

- 1. The nociceptin/orphanin FQ receptor ligand acetyl-RYYRIK-amide exhibits antagonistic and agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Acetyl-RYYRIK-NH2: An In-depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-RYYRIK-NH2 is a synthetic hexapeptide that has garnered significant interest within the scientific community for its notable interactions with the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This G protein-coupled receptor and its endogenous ligand, N/OFQ, are implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, and cardiovascular function. Acetyl-RYYRIK-NH2 has been characterized as a potent ligand for the ORL1 receptor, exhibiting a complex pharmacological profile that includes both partial agonist and antagonist activities depending on the experimental system. This technical guide provides a comprehensive overview of the biological activity of acetyl-RYYRIK-NH2, presenting key quantitative data, detailed experimental protocols, and a visualization of its primary signaling pathway.

Quantitative Biological Activity Data

The biological activity of acetyl-RYYRIK-NH2 has been quantified in several key studies, primarily focusing on its affinity for and activity at the ORL1 receptor. The following tables summarize the critical quantitative data from these investigations.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 1.5 nM | CHO cells expressing human ORL1 receptor | [1][2][3] |

| Schild Constant (Ka) | 6.58 ± 0.69 nM | Rat brain membranes | [4] |

| pA2 | 9.13 | Rat frontal cortex | [5] |

| pA2 | 8.69 | Rat anococcygeus muscle | [5] |

Table 1: Receptor Binding and Antagonist Potency of Acetyl-RYYRIK-NH2

| Assay | Emax (%) | Species/System | Reference |

| [35S]GTPγS Binding | 44 | Rat frontal cortex | [5] |

| [35S]GTPγS Binding | 115 | CHO cells expressing rat ORL1 receptor | [5] |

| cAMP Accumulation Inhibition | 49 | CHO cells expressing rat ORL1 receptor | [5] |

| Inhibition of Electrically Evoked Contractions | 54 | Rat vas deferens | [5] |

| Inhibition of Electrically Evoked Contractions | 37 | Rat anococcygeus muscle | [5] |

Table 2: Partial Agonist Activity of Acetyl-RYYRIK-NH2

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the biological activity data of acetyl-RYYRIK-NH2. The following sections provide detailed protocols for the key assays used in its characterization.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of acetyl-RYYRIK-NH2 for the ORL1 receptor.

Materials:

-

CHO cell membranes expressing the human ORL1 receptor.

-

Radioligand: [3H]nociceptin.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 1 µM unlabeled nociceptin.

-

Acetyl-RYYRIK-NH2 at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing CHO cell membranes, [3H]nociceptin (at a concentration close to its Kd), and varying concentrations of acetyl-RYYRIK-NH2 in the assay buffer.

-

For the determination of non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of unlabeled nociceptin.

-

Incubate the mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of acetyl-RYYRIK-NH2 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of acetyl-RYYRIK-NH2 in stimulating G protein activation via the ORL1 receptor.

Materials:

-

Membranes from cells expressing the ORL1 receptor (e.g., rat brain membranes or CHO cells).

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (to maintain G proteins in their inactive state).

-

Acetyl-RYYRIK-NH2 at various concentrations.

-

Unlabeled GTPγS (for non-specific binding determination).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate the cell membranes with GDP in the assay buffer on ice.

-

In a multi-well plate, add the membrane preparation, [35S]GTPγS, and varying concentrations of acetyl-RYYRIK-NH2.

-

For basal binding, no agonist is added. For non-specific binding, a high concentration of unlabeled GTPγS is included.

-

Initiate the binding reaction by transferring the plates to a 30°C water bath for a defined period (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The specific binding of [35S]GTPγS is calculated by subtracting the non-specific binding from the total binding.

-

Plot the specific binding against the concentration of acetyl-RYYRIK-NH2 to generate a dose-response curve.

-

The EC50 (potency) and Emax (efficacy, relative to a full agonist) are determined from this curve using non-linear regression.

Schild Analysis

Schild analysis is a pharmacological method used to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the dissociation constant (Ka or pA2) of an antagonist.

Objective: To determine if acetyl-RYYRIK-NH2 acts as a competitive antagonist at the ORL1 receptor and to quantify its antagonist potency.

Procedure:

-

Generate a dose-response curve for a known ORL1 receptor agonist (e.g., nociceptin) in a functional assay (e.g., inhibition of electrically evoked contractions in isolated tissues).

-

Repeat the agonist dose-response curve in the presence of several fixed concentrations of acetyl-RYYRIK-NH2.

-

For each concentration of acetyl-RYYRIK-NH2, determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of acetyl-RYYRIK-NH2 on the x-axis.

-

Perform a linear regression on the Schild plot. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The Ka can be calculated as 10^(-pA2).

Signaling Pathway

Acetyl-RYYRIK-NH2 exerts its effects by modulating the signaling cascade initiated by the ORL1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The primary signaling pathway involves the coupling to inhibitory G proteins (Gi/o).

References

- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schild equation - Wikipedia [en.wikipedia.org]

- 4. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

Ac-RYYRIK-NH2: A Technical Guide to its Interaction with the NOP Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRIK-NH2 is a synthetic hexapeptide that has garnered significant interest within the scientific community for its high-affinity interaction with the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This receptor is the most recently identified member of the opioid receptor family and plays a crucial role in a wide array of physiological processes, including pain perception, anxiety, depression, and reward. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), form a distinct signaling system. This compound exhibits a complex pharmacological profile, acting as a partial agonist or antagonist depending on the specific assay and cellular context. This technical guide provides a comprehensive overview of this compound, focusing on its binding and functional characteristics at the NOP receptor, detailed experimental protocols for its study, and visualization of the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with the NOP receptor, compiled from various in vitro studies.

Table 1: Binding Affinity of this compound for the NOP Receptor

| Parameter | Value | Species/System | Reference |

| Ki | 1.5 nM | Mouse NOP receptor in CHO cells | [1][2] |

| KD | 0.3 nM | Rat brain membranes | [3] |

Table 2: Functional Activity of this compound at the NOP Receptor

| Assay | Parameter | Value | Species/System | Reference |

| [35S]GTPγS Binding | Emax (vs. N/OFQ) | 44% | Rat frontal cortex | [4] |

| [35S]GTPγS Binding | Emax (vs. N/OFQ) | 115% | CHO cells expressing rat NOP | [4] |

| [35S]GTPγS Binding | pA2 | 9.13 | Rat frontal cortex | [4] |

| cAMP Accumulation | Emax (Inhibition) | 49% | CHO cells expressing rat NOP | [4] |

| Isolated Tissue (Anococcygeus) | pA2 | 8.69 | Rat | [4] |

| Isolated Tissue (Vas Deferens) | Emax (Inhibition) | 54% | Rat | [4] |

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NOP receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human or rat NOP receptor.

-

Radioligand: [3H]Nociceptin or a suitable high-affinity NOP receptor radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NOP receptor agonist (e.g., 10 µM N/OFQ).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), radioligand (at a concentration near its KD), and varying concentrations of this compound in assay buffer. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

-

Cell Membranes: As described for the radioligand binding assay.

-

[35S]GTPγS.

-

GDP.

-

Test Compound: this compound.

-

Basal Control: Vehicle.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

-

Filtration Apparatus and Filters.

-

Scintillation Counter.

Procedure:

-

Pre-incubation: In a 96-well plate, combine cell membranes (10-20 µg protein) and GDP (10-30 µM) in assay buffer.

-

Compound Addition: Add varying concentrations of this compound or vehicle to the wells.

-

Initiation of Reaction: Add [35S]GTPγS (0.05-0.1 nM) to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Plot the [35S]GTPγS binding (as a percentage of basal) against the log concentration of this compound to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay determines the effect of this compound on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in NOP receptor signaling.

Materials:

-

Whole Cells: CHO or HEK293 cells expressing the NOP receptor.

-

Forskolin: An adenylyl cyclase activator.

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell Culture Medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor for 15-30 minutes.

-

Compound Incubation: Add varying concentrations of this compound to the cells and incubate for 10-15 minutes.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC50 and Emax values.

Mandatory Visualizations

Caption: NOP Receptor Signaling Pathway Activated by this compound.

References

The Discovery and Pharmacological Profile of Ac-RYYRIK-NH2: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of the synthetic hexapeptide, Ac-RYYRIK-NH2. Identified through combinatorial chemistry, this peptide has emerged as a pivotal research tool for investigating the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), a key player in pain modulation, mood regulation, and various other physiological processes. This document details the dualistic agonist/antagonist properties of this compound, presenting quantitative data from seminal studies in structured tables. Furthermore, it offers detailed experimental protocols for its synthesis and the key in vitro and in vivo assays used for its characterization, supplemented by visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of its complex pharmacology.

Introduction: The Dawn of a Novel NOP Receptor Ligand

The discovery of this compound is intrinsically linked to the exploration of the NOP receptor (formerly known as ORL-1), the fourth member of the opioid receptor family. Unlike classical opioid receptors, the NOP receptor does not bind traditional opiates with high affinity. The identification of its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), in 1995 spurred a quest for synthetic ligands to probe the receptor's function.

In 1997, Dooley and his colleagues embarked on a large-scale screening of a combinatorial peptide library to identify novel NOP receptor ligands. This effort led to the identification of this compound as a hexapeptide with high affinity for the NOP receptor. Subsequent, more detailed characterization by Berger et al. in 1999 revealed the peptide's complex and intriguing pharmacological profile, demonstrating both antagonistic and agonistic properties depending on the biological system and the specific assay employed. This dual nature has made this compound an invaluable tool for dissecting the nuanced signaling of the NOP receptor.

Physicochemical Properties and Synthesis

This compound is a synthetic hexapeptide with the following sequence: Acetyl-Arginine-Tyrosine-Tyrosine-Arginine-Isoleucine-Lysine-Amide.

| Property | Value |

| Molecular Formula | C44H70N14O9 |

| Molecular Weight | 939.12 g/mol |

| Sequence | Ac-R-Y-Y-R-I-K-NH2 |

| Modifications | N-terminal Acetylation, C-terminal Amidation |

| CAS Number | 200959-48-4 |

The peptide is typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Pharmacological Characterization: A Dual-Faceted Ligand

This compound exhibits a complex pharmacological profile, acting as a high-affinity ligand at the NOP receptor with a Ki of 1.5 nM[1][2]. Its functional activity, however, is multifaceted, demonstrating both antagonistic and agonistic effects in different experimental settings.

In Vitro Antagonistic Activity

In specific in vitro assays, this compound acts as an antagonist of N/OFQ-mediated signaling.

-

GTPγS Binding: In rat brain membranes, this compound antagonizes the N/OFQ-stimulated binding of [35S]GTPγS to G-proteins[1][2][3]. This suggests that it can block the initial step of G-protein activation by the endogenous ligand.

-

Cardiomyocyte Chronotropy: In isolated rat cardiomyocytes, this compound counteracts the negative chronotropic (rate-slowing) effect induced by N/OFQ[1][2].

In Vivo Agonistic Activity

Conversely, when administered in vivo, this compound displays potent agonist properties.

-

Locomotor Activity: In mice, intracerebroventricular administration of this compound leads to a significant inhibition of spontaneous locomotor activity, an effect that is characteristic of NOP receptor agonists[1][2].

This paradoxical behavior highlights the complexity of NOP receptor signaling and the potential for biased agonism, where a ligand can selectively activate certain downstream signaling pathways over others.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from the foundational studies.

| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |

| Receptor Binding | - | CHO cells expressing human NOP receptor | Ki | 1.5 nM | [1][2] |

| GTPγS Binding | Rat | Brain membranes | Antagonism of N/OFQ | Yes | [1][2] |

| Chronotropic Effect | Rat | Isolated cardiomyocytes | Antagonism of N/OFQ | Yes | [1][2] |

| Locomotor Activity | Mouse | In vivo | Agonist effect (inhibition) | Yes | [1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

NOP Receptor Signaling Pathway

Caption: NOP receptor signaling cascade initiated by ligand binding.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

Experimental Workflow for In Vivo Characterization

Caption: Workflow for the in vivo characterization of this compound.

Detailed Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol provides a general guideline for the synthesis of this compound using a manual or automated peptide synthesizer.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

Activator base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Acetic anhydride

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first amino acid (Fmoc-Lys(Boc)-OH) using the chosen coupling reagents and activator base in DMF. Allow the reaction to proceed for 1-2 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ile, Arg, Tyr, Tyr, Arg).

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry.

-

Radioligand Binding Assay for NOP Receptor

This protocol is adapted from standard procedures for competitive radioligand binding assays.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or rat brain tissue.

-

Radioligand: [³H]-Nociceptin or a suitable labeled NOP antagonist.

-

Competitor: this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters, filtration manifold, scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from CHO-hNOP cells or rat brain tissue by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or unlabeled N/OFQ (for non-specific binding) or varying concentrations of this compound.

-

50 µL of radioligand at a fixed concentration (typically near its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

Materials:

-

Receptor Source: CHO-hNOP cell membranes or rat brain membranes.

-

Radioligand: [³⁵S]GTPγS

-

Agonist: N/OFQ

-

Antagonist: this compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate

-

Other materials are similar to the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare membranes as described for the binding assay.

-

Assay Setup: To each well of a 96-well plate, add:

-

Assay buffer.

-

GDP to a final concentration of 10-30 µM.

-

For antagonist determination, add varying concentrations of this compound followed by a fixed concentration of N/OFQ (typically its EC80).

-

Membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM. Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate and filter the assay as described for the binding assay.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the antagonist to determine the IC50 for the inhibition of agonist-stimulated binding.

Isolated Rat Cardiomyocyte Chronotropic Assay

This assay assesses the effect of compounds on the beating rate of cardiomyocytes.

Materials:

-

Neonatal rat pups (1-3 days old).

-

Enzymes for cell isolation (e.g., trypsin, collagenase).

-

Cell culture medium (e.g., DMEM).

-

Microscope with a heated stage and recording capabilities.

-

N/OFQ and this compound.

Procedure:

-

Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from neonatal rat hearts by enzymatic digestion.

-

Cell Culture: Plate the isolated cardiomyocytes on culture dishes and allow them to form a spontaneously beating monolayer.

-

Experiment:

-

Mount the culture dish on the heated microscope stage.

-

Record the baseline beating rate of a selected field of cells.

-

Add N/OFQ to the medium to induce a negative chronotropic effect and record the new beating rate.

-

To test for antagonism, pre-incubate the cells with this compound before adding N/OFQ and record the beating rate.

-

-

Data Analysis: Express the change in beating rate as a percentage of the baseline rate. Compare the effect of N/OFQ in the presence and absence of this compound.

Mouse Locomotor Activity Assay

This in vivo assay measures the effect of centrally administered compounds on spontaneous movement.

Materials:

-

Adult male mice.

-

Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections.

-

Locomotor activity chambers equipped with infrared beams.

-

This compound dissolved in sterile saline.

Procedure:

-

Animal Habituation: Habituate the mice to the locomotor activity chambers for at least 30 minutes on the day before the experiment.

-

Peptide Administration: On the day of the experiment, administer this compound or vehicle (saline) via an i.c.v. injection using a stereotaxic frame.

-

Locomotor Activity Recording: Immediately after the injection, place the mouse in the locomotor activity chamber and record its activity (e.g., number of beam breaks, distance traveled) for a set period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the peptide-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound, since its discovery from a combinatorial library, has proven to be a remarkably useful pharmacological tool. Its dualistic nature as an in vitro antagonist and an in vivo agonist at the NOP receptor has provided valuable insights into the complexities of NOP receptor signaling and function. The detailed methodologies and data presented in this technical guide are intended to serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug discovery, facilitating further exploration of the NOP receptor system and the development of novel therapeutics targeting this important receptor.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Ac-RYYRIK-NH2

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the synthetic peptide this compound. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. This document includes key quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a synthetic hexapeptide with N-terminal acetylation and C-terminal amidation. These modifications are common in peptide chemistry to increase stability and mimic the native peptide structure.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Sequence | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 | [1][2] |

| Molecular Formula | C44H70N14O9 | [1][2][3] |

| Molecular Weight (Calculated) | 939.1 g/mol | [3] |

| Purity (Typical) | >95% (via HPLC) | [1][2][4] |

| Form | Lyophilized powder | [1][2] |

| Solubility | Soluble in water | [4] |

| Storage Conditions | Desiccate at -20°C | [1][2] |

| CAS Number | 200959-48-4 | [2] |

Structural Information

-

IUPAC Name : N-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-isoleucyl-L-lysinamide[3]

-

Modifications :

-

N-terminus: Acetylated (Ac)

-

C-terminus: Amidated (NH2)

-

Experimental Protocols

The following sections detail standard methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing synthetic peptides like this compound. The C-terminal amino acid (Lysine) is first attached to an insoluble resin support, and subsequent amino acids are added in a stepwise fashion.

Protocol Outline:

-

Resin Preparation : A Rink Amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

-

Deprotection : The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence (Isoleucine) is activated with a coupling reagent (e.g., HBTU/HOBt) and added to the resin. The reaction is allowed to proceed until completion.

-

Washing : The resin is washed thoroughly with DMF to remove excess reagents and by-products.

-

Repeat Cycle : Steps 2-4 are repeated for each subsequent amino acid (Arg, Tyr, Tyr, Arg) in the sequence.

-

N-terminal Acetylation : After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Lyophilization : The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the resulting pellet is lyophilized to yield the crude peptide powder.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide obtained from synthesis is purified using reverse-phase HPLC (RP-HPLC) to achieve the desired level of purity (typically >95%).

Protocol Outline:

-

Sample Preparation : The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid).

-

Column : A C18 reverse-phase column is commonly used for peptide purification.

-

Mobile Phases :

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution : The peptide is eluted from the column using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30 minutes.

-

Detection : The eluting peptide is detected by monitoring UV absorbance, typically at 214 nm and 280 nm (the latter for tyrosine residues).

-

Fraction Collection : Fractions corresponding to the main peptide peak are collected.

-

Purity Analysis : The purity of the collected fractions is assessed by analytical HPLC.

-

Lyophilization : The pure fractions are pooled and lyophilized to obtain the final purified peptide.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.

Protocol Outline:

-

Sample Preparation : A small amount of the purified peptide is dissolved in a suitable solvent for MS analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

-

Ionization : Electrospray ionization (ESI) is a common method for generating gas-phase peptide ions.

-

Mass Analysis : The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Interpretation : The resulting mass spectrum will show peaks corresponding to the different charge states of the peptide. The molecular weight is deconvoluted from these m/z values. The experimentally determined molecular weight should match the calculated molecular weight (939.1 Da).

Biological Activity and Signaling Pathway

This compound is recognized as a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. The NOP receptor is a G-protein coupled receptor (GPCR).

Mechanism of Action

The biological activity of this compound is complex, exhibiting both antagonist and agonist properties depending on the experimental context.

-

Antagonist Activity : In in vitro assays, this compound antagonizes nociceptin-stimulated GTP binding in rat brain preparations.

-

Agonist Activity : In vivo studies have shown that it can act as a potent agonist, for instance, by inhibiting locomotor activity in mice.

This dual activity suggests it may be a partial agonist or a biased agonist, capable of selectively activating certain downstream signaling pathways while blocking others. Its binding affinity (Ki) for the NOP receptor is approximately 1.5 nM.

NOP Receptor Signaling Pathway

As a GPCR, the NOP receptor, upon activation, couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.

References

Methodological & Application

Ac-RYYRIK-NH2: A Versatile Tool for Probing Nociceptin/Orphanin FQ (NOP) Receptor Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRIK-NH2 is a synthetic hexapeptide that has emerged as a critical tool for the investigation of the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family with a distinct pharmacological profile. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioids with high affinity and is implicated in a wide array of physiological processes, including pain modulation, anxiety, depression, and reward pathways.[1] this compound exhibits a complex and context-dependent pharmacology, acting as a high-affinity ligand with both antagonist and partial agonist properties at the NOP receptor, making it an invaluable probe for dissecting NOP receptor signaling and function.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in NOP receptor studies, aimed at researchers, scientists, and drug development professionals.

Data Presentation

The pharmacological characteristics of this compound at the NOP receptor are summarized in the tables below, highlighting its binding affinity and functional activity in various in vitro assays.

Table 1: Binding Affinity of this compound for the NOP Receptor

| Parameter | Value | Species/System | Reference |

| Ki | 1.5 nM | Mouse ORL1 receptor transfected in CHO cells | |

| KD | 0.3 nM | Rat brain membranes | [2] |

Table 2: Functional Activity of this compound in GTPγS Binding Assays

| Parameter | Value | Species/System | Comments | Reference |

| Activity | Competitive Antagonist | Rat brain membranes | Antagonizes nociceptin-stimulated GTPγS binding. | [2] |

| Ka | 6.58 nM | Rat brain membranes | Schild constant for antagonism of nociceptin. | [2] |

| Activity | Partial Agonist | Rat cortical neurons | [3] | |

| Emax | 44% | Rat cortical neurons | Relative to nociceptin. | [3] |

| Activity | Partial Agonist | CHO cells expressing ORL1 | [3] | |

| Emax | 115% | CHO cells expressing ORL1 | Relative to nociceptin. | [3] |

Table 3: Functional Activity of this compound in Cellular Assays

| Assay | Parameter | Value | Species/System | Comments | Reference |

| cAMP Inhibition | Emax | 49% | CHO cells expressing ORL1 | Relative to nociceptin. | [3] |

| Isolated Tissue (Vas Deferens) | Inhibition of Contractions | 54% | Rat | Partial agonist activity. | [3] |

| Isolated Tissue (Anococcygeus) | Inhibition of Contractions | 37% | Rat | Partial agonist activity. | [3] |

| In Vivo Locomotor Activity | Potent Agonist | Mice | Inhibits locomotor activity. |

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The NOP receptor primarily couples to inhibitory G proteins (Gαi/o).[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunits can modulate the activity of various ion channels. The NOP receptor can also signal through other pathways, including the activation of mitogen-activated protein kinases (MAPKs) and β-arrestin recruitment, which can lead to receptor desensitization and internalization.

Experimental Workflow: Radioligand Binding Assay

A competitive radioligand binding assay is used to determine the binding affinity (Ki) of this compound for the NOP receptor. This assay measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

Experimental Workflow: [35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins coupled to the NOP receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Experimental Protocols

1. Radioligand Binding Assay for NOP Receptor

This protocol describes a competitive binding assay to determine the Ki of this compound for the NOP receptor using membranes from cells expressing the receptor (e.g., CHO-hNOP) and a suitable radioligand (e.g., [3H]Nociceptin).

Materials:

-

Cell membranes expressing the NOP receptor

-

Radioligand: [3H]Nociceptin

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range is 10-11 M to 10-5 M.

-

Dilute the radioligand in assay buffer to a final concentration close to its Kd.

-

Thaw and resuspend cell membranes in assay buffer to a final protein concentration of 5-20 µg per well.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled NOP agonist (e.g., 1 µM Nociceptin), 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competition: Add 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

-

Quantification: Dry the filters, place them in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. [35S]GTPγS Binding Assay for NOP Receptor

This protocol is for determining the functional activity of this compound at the NOP receptor by measuring its effect on G protein activation.

Materials:

-

Cell membranes expressing the NOP receptor

-

[35S]GTPγS

-

Unlabeled GTPγS

-

GDP

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a stock solution of GDP (e.g., 1 mM).

-

Prepare a stock solution of unlabeled GTPγS (e.g., 10 mM) for determining non-specific binding.

-

Dilute [35S]GTPγS in assay buffer to a final concentration of approximately 0.1 nM.

-

Thaw and resuspend cell membranes in assay buffer to a final protein concentration of 5-20 µg per well.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add assay buffer, GDP (final concentration 10-30 µM), and the membrane suspension.

-

Basal Binding: Add assay buffer.

-

Stimulated/Inhibited Binding: Add varying concentrations of this compound. To test for antagonist activity, co-incubate with a fixed concentration of an agonist like nociceptin.

-

Non-specific Binding: Add unlabeled GTPγS (final concentration 10 µM).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation and Incubation: Initiate the reaction by adding [35S]GTPγS to all wells. Incubate at 30°C for 60 minutes with gentle shaking.[1]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

-

Quantification: Dry the filters, place them in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Data Analysis:

-

Subtract non-specific binding from all other measurements.

-

To determine agonist activity, plot the stimulated binding (as a percentage of basal) against the log concentration of this compound and fit a sigmoidal dose-response curve to determine EC50 and Emax.

-

To determine antagonist activity, perform a Schild analysis by measuring the dose-response curves of an agonist in the presence of increasing concentrations of this compound to determine the Ka.[2]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Recommended concentration of Ac-RYYRIK-NH2 for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRIK-NH2 is a synthetic hexapeptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] It displays dualistic properties, acting as a competitive antagonist in in vitro preparations such as rat brain membranes, while exhibiting agonist-like effects in vivo, notably inhibiting locomotor activity in mice.[1][3] This document provides detailed application notes and protocols for the use of this compound in various experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| Sequence | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 | [4] |

| Molecular Formula | C44H70N14O9 | [4] |

| Molecular Weight | 939.14 g/mol | [4] |

| Purity | >95% (typically) | [4] |

| Formulation | Lyophilized powder | [4] |

| Storage | Store at -20°C. | [4] |

| Reconstitution | Reconstitute in sterile water or a suitable buffer. For cell culture experiments, dissolve in DMSO first, then dilute in culture medium. |

In Vitro Applications: Recommended Concentrations

The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. The following table provides recommended starting concentration ranges based on available literature. It is strongly advised to perform a dose-response curve to determine the optimal concentration for your specific experiment.

| Assay Type | Cell Type / Preparation | Recommended Concentration Range | Key Observations | References |

| [³⁵S]GTPγS Binding Assay | Rat cortical membranes | 1 - 100 nM | Competitively antagonizes N/OFQ-stimulated [³⁵S]GTPγS binding with a Ki of 6.58 nM. | [3] |

| cAMP Accumulation Assay | CHO cells expressing NOP receptor | 100 nM - 10 µM | Acts as a partial agonist/antagonist, can inhibit forskolin-stimulated cAMP production. A concentration of 1 µM has been shown to be effective in some functional assays. | [2] |

| Cardiomyocyte Beating Rate Assay | Neonatal rat cardiomyocytes | 1 µM | Fully inhibits the positive chronotropic effect of nociceptin. | [3] |

| Cell Viability / Cytotoxicity Assay (e.g., MTT, MTS) | Neuroblastoma cell lines (e.g., SH-SY5Y, Neuro-2a) | 1 - 50 µM | Initial range for screening. The direct effect on viability may be minimal; often used to counteract an insult. | [4][5][6] |

| Apoptosis Assay (e.g., Annexin V/PI staining) | Neuroblastoma cell lines (e.g., SH-SY5Y) | 1 - 25 µM | Suggested starting range to investigate potential pro- or anti-apoptotic effects. | [7][8][9] |

| Western Blotting (e.g., ERK Phosphorylation) | Cells expressing NOP receptor | 100 nM - 1 µM | To assess modulation of downstream signaling pathways. |

In Vivo Applications: Recommended Dosage

This compound has been shown to inhibit locomotor activity in mice, suggesting it crosses the blood-brain barrier to some extent or acts on peripheral NOP receptors that influence locomotion.

| Application | Animal Model | Route of Administration | Recommended Dose Range | Key Observations | References |

| Locomotor Activity | Mice | Intracerebroventricular (i.c.v.) | 0.1 - 10 nmol/mouse | Dose-dependent reduction in spontaneous locomotor activity. |

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This protocol is adapted from studies investigating the effect of this compound on N/OFQ-stimulated G-protein activation.

Materials:

-

Rat cortical membranes

-

This compound

-

Nociceptin/Orphanin FQ (N/OFQ)

-

[³⁵S]GTPγS

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Scintillation fluid and counter

Procedure:

-

Prepare a stock solution of this compound in sterile water or assay buffer.

-

In a microcentrifuge tube, combine rat cortical membranes (10-20 µg protein), GDP (to a final concentration of 10 µM), and varying concentrations of this compound (e.g., 0, 1, 10, 100 nM).

-

Add a fixed concentration of N/OFQ (e.g., 10 nM, approximately its EC₅₀ for GTPγS binding).

-

Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

To determine the antagonist properties, perform a Schild analysis by measuring the dose-response of N/OFQ in the presence of increasing concentrations of this compound.

In Vivo Locomotor Activity Assessment

This protocol describes the intracerebroventricular (i.c.v.) administration of this compound to assess its effect on spontaneous locomotor activity in mice.

Materials:

-

Male ICR mice (or other suitable strain)

-

This compound dissolved in sterile saline

-

Hamilton syringe for i.c.v. injection

-

Open-field activity chambers equipped with infrared beams

Procedure:

-

Habituate the mice to the testing room for at least 1 hour before the experiment.

-

For i.c.v. administration, mice are lightly anesthetized. The injection is made into the lateral ventricle.

-

Inject a small volume (e.g., 2-5 µL) of this compound solution (to deliver a dose of 0.1 to 10 nmol) or vehicle (saline).

-

Immediately after injection, place the mouse in the center of the open-field arena.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a predefined period, typically 30-60 minutes.

-

Analyze the data by comparing the activity of the this compound-treated group to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist typically leads to the activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of MAPK pathways. This compound can act as an antagonist at this receptor, blocking these downstream effects in certain systems.

Caption: NOP Receptor Signaling Cascade.

General Workflow for Cell Viability Assay

This diagram outlines the typical steps for assessing the effect of this compound on cell viability, for instance, in a neuroblastoma cell line.

Caption: Cell Viability Assay Workflow.

Workflow for Western Blot Analysis of ERK Phosphorylation

This workflow details the process of examining the effect of this compound on a downstream signaling molecule like ERK.

Caption: Western Blot Workflow for pERK.

References

- 1. Antagonism by acetyl-RYYRIK-NH2 of G protein activation in rat brain preparations and of chronotropic effect on rat cardiomyocytes evoked by nociceptin/orphanin FQ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural requirements of nociceptin antagonist this compound for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 9. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ac-RYYRIK-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRIK-NH2 is a synthetic peptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] This peptide has demonstrated both antagonist and agonist properties in different experimental settings.[1][2][3] In rat brain preparations, it antagonizes nociceptin-stimulated G protein activation, while in vivo studies in mice have shown it to possess potent agonist properties, such as inhibiting locomotor activity.[1][2][3] The N-terminal acetylation and C-terminal amidation of the peptide enhance its stability by mimicking the structure of native proteins.[4] This modification, however, can also lead to a decrease in the overall charge of the peptide, potentially affecting its solubility.[4]

This document provides a comprehensive guide to the solubility, reconstitution, and handling of this compound, along with an overview of its biological context.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C44H70N14O9 |

| Molecular Weight | 939.14 g/mol |

| Sequence | Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 |

| Appearance | Lyophilized powder |

| Purity (HPLC) | Typically >95% |

| Solubility | Soluble in water[5] |

| Storage (Lyophilized) | Store at -20°C for up to one year[5][6] |

| Recommended Solvents & Reconstitution Strategy |

| Primary Solvent: Start by attempting to dissolve the peptide in sterile, distilled water. |

| Secondary Solvent (if needed): If the peptide does not readily dissolve in water, a dilute acidic solution can be used. A 10-30% aqueous acetic acid solution is a common choice for basic peptides.[7] |